molecular formula C16H16FN3O3S B2698326 N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide CAS No. 1219186-60-3

N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Cat. No.: B2698326
CAS No.: 1219186-60-3
M. Wt: 349.38
InChI Key: QPKZMXQGNYNCQT-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, which includes a 6-fluoro substituent and a 3,5-dimethylphenyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves the reduction of nitro groups in precursor compounds, followed by cyclization reactions. For instance, the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide can yield 2-aminobenzenesulfonamides. These intermediates can then be reacted with trimethyl orthoacetate to form the desired thiadiazine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its antimicrobial and antiviral properties make it a candidate for developing new therapeutic agents.

    Medicine: The compound’s antihypertensive and antidiabetic activities are of interest for drug development.

    Industry: It can be used in the development of agrochemicals, such as fungicides.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like PI3Kδ, which plays a role in cell signaling pathways related to cancer and other diseases . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide include other 1,2,4-benzothiadiazine-1,1-dioxides. These compounds share a common core structure but differ in their substituents, which can significantly impact their biological activities. For example, compounds with different substituents at the 7 and 8 positions of the benzothiadiazine ring exhibit varying degrees of antimicrobial, antiviral, and anticancer activities . The unique combination of a 6-fluoro substituent and a 3,5-dimethylphenyl group in the compound of interest distinguishes it from other similar compounds and contributes to its specific properties.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-9-5-10(2)7-12(6-9)18-16(21)15-19-13-8-11(17)3-4-14(13)24(22,23)20-15/h3-8,15,19-20H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKZMXQGNYNCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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